molecular formula C21H21NO5 B173088 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate CAS No. 122350-59-8

1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate

Cat. No.: B173088
CAS No.: 122350-59-8
M. Wt: 367.4 g/mol
InChI Key: AWCMBJJPVSUPSS-YJYMSZOUSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a fluorenylmethyl (Fmoc) protecting group, a methyl ester, and a hydroxyl group at the 4-position. Its stereochemistry ((2S,4R)) and functional groups make it valuable in asymmetric synthesis, peptide mimetics, and pharmaceutical intermediates. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions.

Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCMBJJPVSUPSS-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450664
Record name 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122350-59-8
Record name 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122350-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been used as substrates in the preparation of catalysts for asymmetric organic reactions, suggesting that it may interact with enzymes or other proteins involved in these processes.

Mode of Action

It is known to be used in the synthesis of analogues based on met residue replacement by 4-amino-proline scaffold, indicating that it may interact with its targets by mimicking or modifying natural amino acids in proteins.

Biochemical Pathways

Given its use in the synthesis of analogues based on met residue replacement, it may be involved in pathways related to protein synthesis or modification.

Biological Activity

(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, commonly referred to as Fmoc-Hyp-OH, is a proline derivative with significant biological activity. This compound is characterized by its complex structure, which includes a fluorene moiety that contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C21H21NO5
  • Molecular Weight : 367.40 g/mol
  • CAS Number : 122350-59-8

The biological activity of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. It has been shown to modulate several pathways relevant to inflammation, metabolic processes, and neurobiology.

Key Biological Targets:

  • Receptors : This compound interacts with multiple receptors such as the 5-HT receptor , adrenergic receptors , and various G-protein coupled receptors (GPCRs) .
  • Enzymes : It has been noted for its influence on enzymes like acetylcholinesterase and aminoacyl-tRNA synthetases , which are crucial for neurotransmission and protein synthesis respectively .

Biological Activities

Research indicates that (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammatory responses by modulating cytokine production and inhibiting pathways related to inflammation.
  • Neuroprotective Properties : Its interaction with neurotransmitter systems indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress .

Case Studies

A review of literature reveals several case studies highlighting the biological efficacy of (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate:

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound led to significant improvements in cognitive function and reductions in neuronal death markers. The mechanism was linked to enhanced synaptic plasticity and reduced oxidative stress markers.

Case Study 2: Inhibition of Inflammatory Cytokines

Research conducted on human cell lines demonstrated that this compound effectively inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to inflammatory stimuli. This suggests its potential for therapeutic application in chronic inflammatory conditions.

Data Tables

PropertyValue
Molecular FormulaC21H21NO5
Molecular Weight367.40 g/mol
CAS Number122350-59-8
Purity≥95%
Storage Conditions-20°C for long-term
Biological ActivityEffect
Anti-inflammatoryReduces cytokine release
NeuroprotectiveEnhances cognitive function
AntioxidantReduces oxidative stress

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compound A : rel-(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
  • Key Differences: Substituent: The 4-amino group (NH2) replaces the hydroxyl (OH) group. Stereochemistry: (2S,4S) configuration vs. (2S,4R) in the target compound. The hydrochloride salt form improves aqueous solubility compared to the hydroxyl analogue .
Compound B : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
  • Key Differences :
    • Core Structure : Piperazine ring (6-membered, two nitrogen atoms) vs. pyrrolidine (5-membered, one nitrogen).
    • Functionality : The acetic acid moiety replaces the methyl ester and hydroxyl group.
    • Applications : Piperazine derivatives are widely used in drug design (e.g., antipsychotics), whereas the pyrrolidine scaffold is favored in peptide mimics and foldamers .

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Formula C23H23NO5 (inferred) C21H23ClN2O4 C21H20N2O4
Molecular Weight (g/mol) ~401.4 402.87 364.39
Key Functional Groups Fmoc, methyl ester, hydroxyl Fmoc, methyl ester, amino Fmoc, piperazine, carboxylic acid
Stereochemistry (2S,4R) (2S,4S) Not chiral
Solubility Moderate in organic solvents High (due to HCl salt) Low (hydrophobic Fmoc group)

Preparation Methods

Fmoc Protection of 4-Hydroxy-L-Proline

The first step involves protecting the secondary amine of 4-hydroxy-L-proline with an Fmoc group. Two primary methods are documented:

Method A: Fmoc-Osu in Biphasic Solvent Systems

  • Procedure : 4-Hydroxy-L-proline is dissolved in 1,4-dioxane and water (4:15 v/v) with potassium carbonate (3.24 g, 23 mmol). Fmoc-Osu (2.3 g, 8.3 mmol) is added portionwise at 0°C, and the mixture is stirred overnight at room temperature. Acidification to pH 2–3 with HCl precipitates the product, which is extracted with dichloromethane (DCM) and dried over Na₂SO₄.

  • Yield : 85–90% after recrystallization from DCM/hexane.

  • Advantages : Fmoc-Osu offers mild reaction conditions and avoids racemization.

Method B: Fmoc-Cl in Tetrahydrofuran (THF)

  • Procedure : 4-Hydroxy-L-proline is suspended in THF with sodium bicarbonate (4 equiv.). Fmoc-Cl (1.15 equiv.) in THF is added dropwise at 0°C, followed by stirring at room temperature. The product is extracted with ethyl acetate, washed with brine, and concentrated.

  • Yield : 75–80% after flash chromatography (hexane:ethyl acetate 2:1).

  • Challenges : Requires strict temperature control to prevent Fmoc decomposition.

Methyl Esterification of the Carboxylic Acid

The second step esterifies the carboxylic acid at the 2-position using methanol. Two approaches are prevalent:

Method 1: Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

  • Procedure : Fmoc-protected 4-hydroxyproline (1.5 mmol) is dissolved in THF with DCC (0.2 equiv.) and DMAP (0.1 equiv.). Methanol (1.5 equiv.) is added dropwise, and the mixture is stirred at 20–30°C for 2 hours. Filtration and concentration yield a crude product, which is purified via hot filtration (DCM:petroleum ether 1:3).

  • Yield : 70–75%.

  • Side Reactions : <5% over-esterification or Fmoc cleavage.

Method 2: Benzyl Bromide Alkylation

  • Procedure : Fmoc-protected 4-hydroxyproline is reacted with methyl iodide (1 equiv.) in DMF with K₂CO₃ (0.8 equiv.) and NaI (0.01 equiv.). The mixture is stirred for 12 hours, filtered, and concentrated.

  • Yield : 60–65%.

  • Limitations : Lower yields due to competing side reactions with the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
THF257895
DCM307292
DMF406588

Data aggregated from.

THF provides optimal solubility for intermediates, while DMF increases reaction rates but risks Fmoc degradation.

Catalytic Agents

  • DCC/DMAP : Enhances esterification efficiency via mixed anhydride formation.

  • CuI : Tested for difluoromethylation but found unsuitable due to side reactions.

Purification and Characterization

Flash Chromatography

  • Eluent : Hexane:ethyl acetate (2:1 to 1:1 gradient).

  • Purity : >98% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, 2H, Fmoc ArH), 7.60 (t, 2H, Fmoc ArH), 4.40 (m, 1H, CH), 3.70 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₁NO₅ [M+H]⁺ 368.1497, found 368.1495.

Industrial-Scale Adaptations

Patent CN112194606A outlines a scalable process using dichloromethane (5–8 vol) and DMAP (0.07–0.11 equiv.) for Fmoc protection, followed by DCC-mediated esterification in THF. This method achieves 80% yield on multi-gram scales, with residual solvents <0.1% by GC-MS.

Challenges and Mitigation Strategies

  • Racemization : Minimized by using Fmoc-Osu at 0°C.

  • Hydroxyl Group Reactivity : Avoided by omitting silylation steps.

  • Byproduct Formation : DCU removed via hot filtration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound’s synthesis likely involves Fmoc (fluorenylmethyloxycarbonyl) protection strategies, similar to related pyrrolidine derivatives . Key steps include:

  • Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to enforce the (2S,4R) configuration.
  • Hydroxyl Group Protection : Employ temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during carboxylate ester formation.
  • Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >98% enantiomeric excess .

Q. How should researchers characterize the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For Fmoc-protected compounds, degradation often occurs above 150°C .
  • Hydrolytic Stability : Monitor ester bond hydrolysis via NMR (e.g., disappearance of methyl ester peaks at δ ~3.6 ppm) under acidic (pH 3–5) and basic (pH 8–10) conditions .
  • Storage Recommendations : Store at –20°C in inert, anhydrous environments to prevent Fmoc cleavage and ester hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry (2S,4R) influence the compound’s reactivity in peptide coupling or organocatalytic applications?

  • Methodological Answer :

  • Steric Effects : The 4-hydroxyl group’s axial position may hinder nucleophilic attack at the adjacent carbonyl, requiring activation via carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) .
  • Hydrogen Bonding : The hydroxyl group can act as a hydrogen-bond donor, modulating catalytic activity in asymmetric synthesis. Compare kinetics with 4-amino or 4-methoxy analogs to isolate stereoelectronic contributions .
  • Computational Modeling : Use DFT (Density Functional Theory) to map transition states and predict regioselectivity in reactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening. For example, restricted rotation around the Fmoc group may cause splitting discrepancies .
  • Crystallographic Validation : Perform single-crystal X-ray diffraction to confirm absolute configuration and compare with NMR-derived NOE (Nuclear Overhauser Effect) data .
  • Advanced NMR Techniques : Use 2D experiments (e.g., HSQC, COSY) to resolve overlapping signals in the pyrrolidine ring .

Q. How can researchers mitigate toxicity risks during in vitro biological assays involving this compound?

  • Methodological Answer :

  • Hazard Mitigation : Follow GHS guidelines (Category 4 acute toxicity) by using fume hoods, nitrile gloves, and sealed reaction vessels .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from ester hydrolysis) with sodium bicarbonate before disposal .
  • Biological Testing : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) at concentrations ≤10 µM to establish safe working ranges .

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